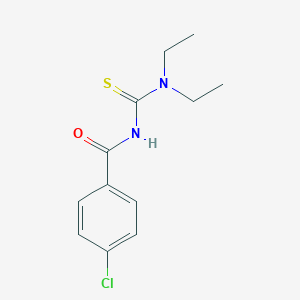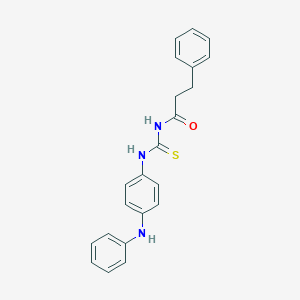![molecular formula C21H18N2O2S B320860 N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320860.png)
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[3-(hydroxymethyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[3-(hydroxymethyl)phenyl]thiourea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydroxymethyl group attached to an aniline moiety, a sulfanylidenemethyl linkage, and a phenylbenzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[3-(hydroxymethyl)phenyl]thiourea typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the aniline derivative, which is then reacted with a suitable aldehyde to form the corresponding Schiff base. This intermediate is subsequently treated with a thiol reagent to introduce the sulfanylidenemethyl group. The final step involves the coupling of this intermediate with a benzamide derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[3-(hydroxymethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The Schiff base moiety can be reduced to form the corresponding amine.
Substitution: The aniline and benzamide moieties can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of various substituents onto the aromatic rings.
科学研究应用
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[3-(hydroxymethyl)phenyl]thiourea has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[3-(hydroxymethyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For instance, the sulfanylidenemethyl group may interact with thiol groups in proteins, altering their function. Additionally, the aromatic moieties can engage in π-π interactions with target molecules, influencing their biological activity.
相似化合物的比较
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[3-(hydroxymethyl)phenyl]thiourea can be compared with other similar compounds, such as:
N-[[3-(hydroxymethyl)anilino]-methyl]-4-phenylbenzamide: Lacks the sulfanylidenemethyl group, resulting in different chemical properties and reactivity.
N-[[3-(hydroxymethyl)anilino]-sulfanylidenemethyl]-4-methylbenzamide: Contains a methyl group instead of a phenyl group, affecting its steric and electronic characteristics.
N-[[3-(hydroxymethyl)anilino]-sulfanylidenemethyl]-4-chlorobenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C21H18N2O2S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C21H18N2O2S/c24-14-15-5-4-8-19(13-15)22-21(26)23-20(25)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13,24H,14H2,(H2,22,23,25,26) |
InChI 键 |
JBJANFNKRULZHU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)CO |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)CO |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-iodo-4-methoxybenzamide](/img/structure/B320779.png)
![N-[(4-chlorophenoxy)acetyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B320782.png)
![N-[(4-chlorophenoxy)acetyl]-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320783.png)
![2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide](/img/structure/B320786.png)
![N-(4-chlorobenzoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B320788.png)
![N-(4-chlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea](/img/structure/B320789.png)

![4-chloro-N-[(4-cyanophenyl)carbamothioyl]benzamide](/img/structure/B320792.png)
![4-chloro-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320793.png)
![N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)-3-phenylpropanamide](/img/structure/B320795.png)

![ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate](/img/structure/B320799.png)
![N-[(4-methoxyphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B320800.png)
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-4-chlorobenzamide](/img/structure/B320801.png)
